4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H7ClF3N3. It is a pyrimidine derivative characterized by the presence of a chloro group at the 4-position, an ethyl group at the N-position, and a trifluoromethyl group at the 6-position.
Mechanism of Action
Target of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that molecules with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby improving drug potency .
Result of Action
It’s known that some compounds with a -cf3 group have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in the presence of a solvent such as tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere . The reaction proceeds through nucleophilic substitution, where the ethanolamine displaces one of the chloro groups, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Substitution Reactions: The trifluoromethyl group can be involved in substitution reactions, although it is generally less reactive due to its electron-withdrawing nature.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium tert-butoxide) and a solvent (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation or reduction reactions can lead to different functionalized derivatives.
Scientific Research Applications
4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used as an intermediate in the production of various chemicals and materials, including polymers and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with dimethyl substitution instead of ethyl.
2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine: Similar structure but with chloro and trifluoromethyl groups at different positions.
Uniqueness
4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-2-12-6-13-4(7(9,10)11)3-5(8)14-6/h3H,2H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLQZVWCSCPLLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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